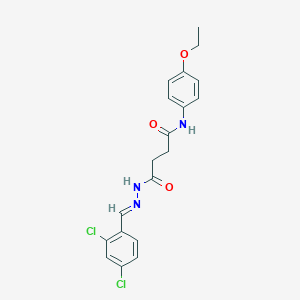![molecular formula C23H24BrN5O5 B449390 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449390.png)
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, along with a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Hydrazide Formation: The hydrazide functional group is introduced by reacting the pyrazole derivative with hydrazine hydrate.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide and the aldehyde derivative to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the methoxy group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the major products.
Substitution: Various substituted pyrazole derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Antimicrobial Activity: Research may explore its efficacy against various microbial strains.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and hydrazide group are key functional groups that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Shares the pyrazole ring and bromine substitution but lacks the hydrazide group.
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with the core pyrazole structure.
Uniqueness
The presence of both the pyrazole ring and the hydrazide group in 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]acetohydrazide makes it unique compared to simpler pyrazole derivatives
Eigenschaften
Molekularformel |
C23H24BrN5O5 |
|---|---|
Molekulargewicht |
530.4g/mol |
IUPAC-Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H24BrN5O5/c1-14-9-19(6-7-20(14)29(31)32)34-13-18-10-17(5-8-21(18)33-4)11-25-26-22(30)12-28-16(3)23(24)15(2)27-28/h5-11H,12-13H2,1-4H3,(H,26,30)/b25-11+ |
InChI-Schlüssel |
VHUALWZTMKEEDP-OPEKNORGSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/NC(=O)CN3C(=C(C(=N3)C)Br)C)OC)[N+](=O)[O-] |
SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NNC(=O)CN3C(=C(C(=N3)C)Br)C)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NNC(=O)CN3C(=C(C(=N3)C)Br)C)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE](/img/structure/B449311.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B449312.png)
![4-chloro-N-{4-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449313.png)
![4-[2-(3-Ethoxy-4-{2-[4-(ethoxycarbonyl)anilino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B449314.png)
![4-CHLORO-1-METHYL-N'-{(E)-1-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B449315.png)
![2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B449317.png)
![Isopropyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449320.png)
![2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide](/img/structure/B449322.png)
![3-chloro-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide](/img/structure/B449323.png)
![N-{3-nitrophenyl}-4-[2-(1-naphthylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B449324.png)
![4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B449330.png)
![2,2-dichloro-N-(3-{[(dichloroacetyl)amino]methyl}-3,5,5-trimethylcyclohexyl)acetamide](/img/structure/B449332.png)
![4-chloro-N-(4-{N-[4-(dimethylamino)benzoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B449334.png)
